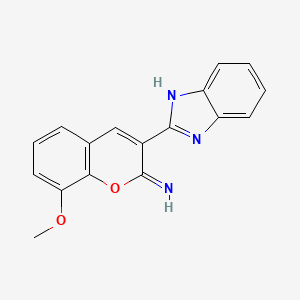![molecular formula C22H22N2O2 B5642861 2-[(2,2,4,7-tetramethyl-1(2H)-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5642861.png)
2-[(2,2,4,7-tetramethyl-1(2H)-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals that have been studied for their unique molecular structure and potential applications in various fields, including materials science and pharmaceuticals. The detailed analyses of its synthesis, molecular and physical properties, and chemical behavior provide insights into its versatility and functionality.
Synthesis Analysis
Research on similar compounds, such as the synthesis of partially hydrogenated pyrazolo[3,4-b]quinolinones and hexahydro-1H-isoindole-1,3(2H)-dione derivatives, sheds light on methodologies that might be applicable to the synthesis of the compound . These studies involve cyclocondensation and reactions with nucleophiles, suggesting a complex but achievable synthetic pathway for our compound of interest (Lipson et al., 2006); (Tan et al., 2016).
Molecular Structure Analysis
The analysis of molecular structures, particularly isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione mono- and disulfonic acids, provides insights into the behavior of similar compounds under mass spectrometry, which could be relevant for determining the structure and properties of our compound (Weisz et al., 2001).
Chemical Reactions and Properties
Studies on related compounds have explored the reactivity and chemical behavior under various conditions, offering clues to the reactions and properties of 2-[(2,2,4,7-tetramethyl-1(2H)-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione. For instance, the reaction of isoindole derivatives with isothiocyanic acid highlights the potential chemical versatility and reactivity of the compound (Klásek et al., 2020).
Physical Properties Analysis
The physical properties of closely related compounds have been characterized, including their crystal structure and photophysical properties. Such studies provide a foundation for understanding the physical characteristics of our compound, which could include stability, crystallinity, and optical properties (Tariq et al., 2010); (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents and potential for forming derivatives or undergoing specific reactions, are crucial for understanding the applications and behavior of the compound. Insights can be drawn from the synthesis and reactivity studies of similar compounds, highlighting the compound's chemical versatility and potential for modification (Ibrahim et al., 2020).
Propriétés
IUPAC Name |
2-[(2,2,4,7-tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-14-9-10-16-15(2)12-22(3,4)24(19(16)11-14)13-23-20(25)17-7-5-6-8-18(17)21(23)26/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTVCEOMVSKVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2CN3C(=O)C4=CC=CC=C4C3=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5642781.png)
![2-(methoxymethyl)-6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5642784.png)
![(1S*,5R*)-6-[4-(2-furyl)benzoyl]-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5642792.png)

![1-{3-[3-(cyclopropylmethyl)-3-(hydroxymethyl)-1-piperidinyl]-3-oxopropyl}-2(1H)-pyridinone](/img/structure/B5642821.png)
![4-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-1-(3-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5642825.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5642827.png)
![1-(3-fluorophenyl)-N,N-dimethyl-2-[6-(methylthio)-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethanamine](/img/structure/B5642835.png)
![2-[(2-methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5642850.png)
![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5642868.png)

![2-acetyl-8-(3-thienylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5642887.png)
![4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5642890.png)
